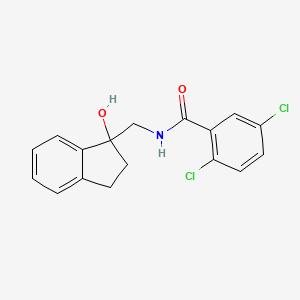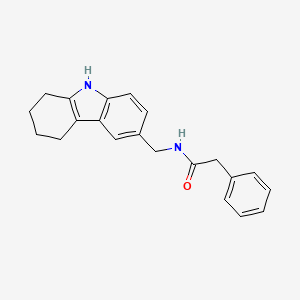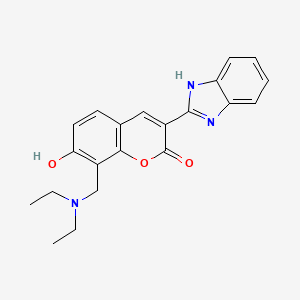
(3-Methoxyoxetan-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Methoxyoxetan-3-yl)methanol” is a chemical compound with a molecular weight of 118.13 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Molecular Structure Analysis
The IUPAC name for “this compound” is the same, and its InChI Code is1S/C5H10O3/c1-7-5(2-6)3-8-4-5/h6H,2-4H2,1H3 . Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis Applications :
- The compound "(4b)", similar in structure to "(3-Methoxyoxetan-3-yl)methanol", has been synthesized and evaluated as a chiral auxiliary for the asymmetric synthesis of α-hydroxy esters. This showcases its potential in facilitating controlled and precise chemical synthesis (Jung, Ho, & Kim, 2000).
Photochemical Production in Atmospheric Chemistry :
- Research involving methanol, a closely related compound, has been important in understanding its role in the troposphere. The study of methanol's photochemical production, life cycle, and interaction with peroxy radicals contributes to our understanding of atmospheric chemistry and environmental science (Khan et al., 2014).
Catalysis and Surface Chemistry :
- The adsorption and desorption of methanol on ceria nanocrystals with defined surface planes have been studied, offering insights into the nature of surface sites in catalysis and the interactions of methanol and related compounds with these sites (Wu, Li, Mullins, & Overbury, 2012).
Synthetic Chemistry Applications :
- The use of InCl3 in promoting novel Prins cyclization for synthesizing hexahydro-1H-furo[3,4-c]pyran derivatives has been explored, demonstrating the compound's utility in advanced synthetic chemical processes (Reddy et al., 2012).
Coordination Chemistry and Complex Synthesis :
- The synthesis and study of Iron(II) Bis-α-Benzyldioximate Complexes, where methoxy(pyridin-3-yl)methanol and related compounds serve as axial ligands, contribute to the understanding of coordination chemistry and the properties of such complexes (Bourosh et al., 2018).
Catalytic Applications in Oxidation Reactions :
- A study on the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, highlights its use as a catalyst for the oxidation of primary alcohols and hydrocarbons, showcasing the potential of methanol and related compounds in catalytic applications (Ghorbanloo & Alamooti, 2017).
Surface Chemistry and Catalytic Processes :
- Research on the chemisorption and decomposition of methanol on Ni(111) surfaces offers insights into surface chemistry and the intermediate stages of chemical reactions on catalytic surfaces (Demuth & Ibach, 1979).
Methanol-to-Olefin Conversion in Zeolite Catalysts :
- A study on the conversion of methanol to hydrocarbons in acidic zeolite catalysts highlights the role of methanol and similar compounds in industrial chemical processes, particularly in the formation of olefins (Wang, Buchholz, Seiler, & Hunger, 2003).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-methoxyoxetan-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-7-5(2-6)3-8-4-5/h6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLJKAPLHUHXSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(COC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
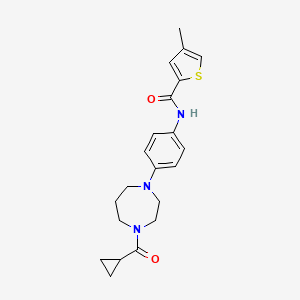
![5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
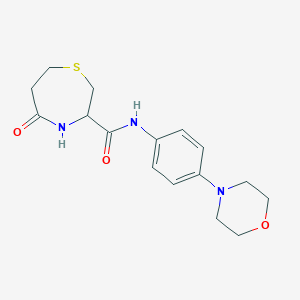
![4-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2726708.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2726710.png)
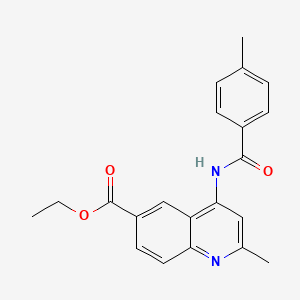
![N-[(3,5-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2726712.png)
